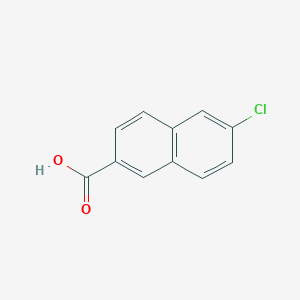

6-Chloro-2-naphthoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRISHMVSUHENAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60534891 | |

| Record name | 6-Chloronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5042-97-7 | |

| Record name | 6-Chloronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-naphthoic acid (CAS 5042-97-7): Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 6-Chloro-2-naphthoic acid, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's physicochemical properties, outlines detailed synthetic and purification protocols, provides an analysis of its spectral characteristics, and explores its significant applications.

Introduction and Significance

This compound, with the CAS number 5042-97-7, is a halogenated aromatic carboxylic acid. Its rigid naphthalene core, combined with the reactivity of the carboxylic acid group and the influence of the chloro substituent, makes it a valuable building block in organic synthesis.[1][2][3] This compound serves as a crucial precursor in the synthesis of a variety of more complex molecules, ranging from pharmaceuticals to advanced materials.[4][5] Notably, it is recognized as an intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its importance in medicinal chemistry.[4] Understanding the fundamental properties and synthetic routes of this compound is therefore essential for its effective utilization in research and development.

Physicochemical and Spectral Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its handling, characterization, and application in synthesis. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5042-97-7 | [6] |

| Molecular Formula | C₁₁H₇ClO₂ | [6] |

| Molecular Weight | 206.63 g/mol | [4] |

| Physical Form | Solid, typically a powder | |

| Purity | Commercially available up to 95% | |

| Storage | Sealed in a dry place at room temperature | |

| LogP | 3.19140 | [6] |

| Hazard Codes | Xi (Irritant) | [6] |

Spectral Data Analysis

The NMR spectra are crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the naphthalene ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to coupling with neighboring protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, usually above 10 ppm, and its position can be concentration-dependent.[7][8]

-

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals for the 11 carbon atoms in the molecule, assuming no accidental equivalence. The carboxyl carbon will resonate in the downfield region, typically between 165-185 ppm.[9][10] The carbon atoms of the naphthalene ring will appear in the aromatic region (approximately 110-150 ppm). The carbon atom attached to the chlorine will experience a downfield shift compared to the unsubstituted naphthalene.[9]

The IR spectrum of this compound will be characterized by the following key absorption bands:

-

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydroxyl group of a carboxylic acid dimer formed through hydrogen bonding.[11][12]

-

C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. Conjugation with the naphthalene ring system will likely place this peak towards the lower end of the range.[11][12]

-

C-O Stretch and O-H Bend: Bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions can be attributed to the C-O stretching and O-H bending vibrations, respectively.[11][12]

-

C-Cl Stretch: A stretching vibration for the C-Cl bond is expected in the 850-550 cm⁻¹ region.[11]

-

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching will appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

In electron ionization mass spectrometry (EI-MS), the mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 206 and an isotopic peak [M+2]⁺ at m/z 208 with an intensity of about one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.

Common fragmentation pathways for carboxylic acids include:

-

Loss of •OH: A fragment ion at m/z 189, corresponding to the [M-OH]⁺ acylium ion.

-

Loss of •COOH: A fragment ion at m/z 161, corresponding to the [M-COOH]⁺ naphthyl cation.

-

Alpha-cleavage: Cleavage of the bond between the carboxyl group and the naphthalene ring.

Synthesis and Purification Protocols

Several synthetic routes can be envisaged for the preparation of this compound. Below are two plausible and detailed experimental protocols based on established organic chemistry reactions.

Synthesis via Haloform Reaction of 1-(6-chloronaphthalen-2-yl)ethanone

This method is a classic approach for the synthesis of carboxylic acids from methyl ketones.[13]

Caption: Synthetic workflow for the haloform reaction.

Experimental Protocol:

-

Preparation of Sodium Hypobromite Solution: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold solution while maintaining the temperature below 10 °C.

-

Reaction: To the freshly prepared sodium hypobromite solution, add 1-(6-chloronaphthalen-2-yl)ethanone. Stir the mixture vigorously. An exothermic reaction may occur, and the temperature should be maintained between 50-70 °C with cooling if necessary. Continue stirring for an additional 30-60 minutes after the initial reaction subsides.

-

Work-up: Destroy the excess hypobromite by adding a solution of sodium bisulfite. Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of 2-3.

-

Isolation: The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.

Synthesis via Sandmeyer Reaction of 6-Amino-2-naphthoic acid

The Sandmeyer reaction is a reliable method for introducing a chloro-substituent onto an aromatic ring starting from an amino group.[14][15][16]

Caption: Synthetic workflow for the Sandmeyer reaction.

Experimental Protocol:

-

Diazotization: Suspend 6-Amino-2-naphthoic acid in a mixture of concentrated hydrochloric acid and water.[17] Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.

-

Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen ceases. Cool the mixture to room temperature. The product will precipitate. Collect the crude this compound by vacuum filtration, wash with water, and air dry.

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is the preferred method.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, acetic acid, or a mixture of ethanol and water are good starting points for carboxylic acids.

-

Dissolution: In a flask, add the crude solid and the minimum amount of boiling solvent to just dissolve the compound.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them in a vacuum oven.[18][19]

Applications in Research and Development

This compound is a versatile intermediate with applications in several areas of chemical science.

Pharmaceutical Synthesis

The primary application of this compound is as a key building block in the synthesis of pharmaceuticals.[2][20] Its structural motif is found in a number of biologically active molecules. It is particularly noted as a precursor for certain NSAIDs, where the naphthalene core is a common feature.[4] The presence of the chloro-substituent can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, such as its lipophilicity and metabolic stability.

Materials Science

Aromatic carboxylic acids, such as this compound, are important monomers for the synthesis of high-performance polymers, including polyesters and polyamides. The rigid and planar naphthalene unit can impart enhanced thermal stability and mechanical strength to the resulting polymers. Its derivatives may also find use in the development of liquid crystal materials.[5]

Organic Synthesis Intermediate

Beyond its direct use in the synthesis of final products, this compound serves as a versatile intermediate for the synthesis of other complex organic molecules.[1][3] The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, while the chloro-substituent can be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce further molecular diversity.

Safety and Handling

This compound is classified as an irritant (Xi).[6] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical and materials science. This guide has provided a comprehensive overview of its properties, plausible synthetic and purification methods, and key applications. The detailed protocols and spectral analysis information are intended to be a valuable resource for researchers and scientists working with this important compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CAS#:5042-97-7 | Chemsrc [chemsrc.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sandmeyer Reaction [organic-chemistry.org]

- 17. 6-Amino-2-naphthoic acid, 90% 5g; Glass bottle | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. benchchem.com [benchchem.com]

Physicochemical properties of 6-Chloro-2-naphthoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-naphthoic acid

Introduction

This compound (CAS No. 5042-97-7) is a halogenated aromatic carboxylic acid belonging to the naphthoic acid family. As a derivative of naphthalene, its rigid, planar structure and functionalization make it a valuable building block in medicinal chemistry and materials science. Its primary significance lies in its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably non-steroidal anti-inflammatory drugs (NSAIDs) related to naproxen.[1] Furthermore, its chlorinated naphthalene core is utilized in the development of agrochemicals and specialty dyes.[1]

Understanding the physicochemical properties of this compound is paramount for its effective application. These properties—including solubility, acidity (pKa), and spectral characteristics—govern its reactivity, bioavailability, and analytical detection. This guide provides a comprehensive overview of these core attributes, offering both established data and standardized protocols for their experimental determination, thereby equipping researchers with the foundational knowledge required for its synthesis, characterization, and application.

Molecular Structure and Physical Properties

This compound is characterized by a naphthalene ring system substituted with a carboxylic acid group at the 2-position and a chlorine atom at the 6-position. This substitution pattern dictates its chemical behavior and physical characteristics.

| Property | Value | Source(s) |

| CAS Number | 5042-97-7 | [2] |

| Molecular Formula | C₁₁H₇ClO₂ | |

| Molecular Weight | 206.63 g/mol | [1] |

| Physical Form | Solid | |

| LogP (Octanol/Water) | 3.19 | [2] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [1] |

Note: A specific, experimentally verified melting point for this compound is not consistently reported across major chemical databases. However, the related isomer, 6-Chloro-1-naphthalenecarboxylic acid, has a melting point of 216-217 °C, suggesting a similarly high melting point for the target compound due to its rigid crystalline structure.[3]

Solubility Profile

The solubility of an API intermediate is a critical parameter influencing reaction kinetics, purification methods, and, ultimately, the formulation and bioavailability of a final drug product. Due to its significant aromatic surface area and the presence of a polar carboxylic acid group, this compound exhibits dual solubility characteristics.

It is expected to have very low solubility in aqueous solutions. The parent compound, 2-naphthoic acid, is described as insoluble or only slightly soluble in water.[4][5] The addition of a lipophilic chlorine atom further increases the molecule's hydrophobicity, likely decreasing aqueous solubility even more. Conversely, it is readily soluble in various organic solvents, such as alcohols, ethers, and methanol.[5][6]

Experimental Protocol: Solubility Determination via Shake-Flask Method

The shake-flask method is a globally recognized standard for determining the water solubility of a chemical, forming the basis of OECD Guideline 105.[7]

Causality: This method is chosen for its direct measurement of the equilibrium concentration, providing a "gold standard" result. The extended shaking period ensures that the system reaches thermodynamic equilibrium between the solid and dissolved states. The final analysis via a concentration-dependent technique like UV-Vis spectroscopy allows for precise quantification.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., deionized water, ethanol) in a sealed, appropriately sized flask. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Place the flask in a mechanical shaker or on a stir plate within a temperature-controlled environment (typically 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To remove undissolved solid, filter the solution through a non-adsorptive filter (e.g., PTFE) or centrifuge the sample at high speed.[8]

-

Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Determine the concentration of the dissolved compound using a pre-calibrated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The solubility is reported as the measured concentration of the saturated solution (e.g., in mg/mL or mol/L). The experiment should be performed in triplicate to ensure reproducibility.[7]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | CAS#:5042-97-7 | Chemsrc [chemsrc.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 2-ナフトエ酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. enfo.hu [enfo.hu]

- 8. bioassaysys.com [bioassaysys.com]

A Senior Application Scientist's Guide to the Spectral Analysis of 6-Chloro-2-naphthoic acid

Abstract

This technical guide provides an in-depth analysis of the spectral data for 6-Chloro-2-naphthoic acid, a key intermediate in pharmaceutical and materials science. As Senior Application Scientists, we recognize the critical need for robust, reproducible analytical data for the unambiguous structural confirmation and purity assessment of such compounds. This document details the fundamental principles, optimized experimental protocols, and comprehensive interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data for this molecule. The causality behind specific experimental choices is elucidated to empower researchers in their own analytical endeavors. All protocols are designed as self-validating systems to ensure the highest degree of scientific integrity.

Introduction: The Significance of this compound

This compound is a halogenated aromatic carboxylic acid. Its naphthalene core provides a rigid scaffold, while the chloro and carboxylic acid functionalities offer versatile handles for synthetic modifications. These features make it a valuable building block in the development of novel pharmaceuticals, functional dyes, and advanced polymers. Accurate and comprehensive characterization of this molecule is the bedrock upon which its applications are built. Spectroscopic techniques provide a powerful, non-destructive means to elucidate its molecular structure with high fidelity. This guide will walk through the essential spectroscopic analyses required to confirm the identity and structure of this compound.

Molecular Structure and Analytical Workflow

A logical and systematic workflow is paramount for the efficient and accurate characterization of any chemical entity. The following diagram outlines the typical analytical workflow for the structural elucidation of this compound.

Caption: Analytical workflow for this compound.

The molecular structure of this compound, with the IUPAC numbering convention, is presented below. This numbering is crucial for the correct assignment of NMR signals.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[3]

Causality in Experimental Protocol Selection

For a compound like this compound, a standard suite of NMR experiments is required.

-

¹H NMR: This is the starting point for most NMR analyses due to the high natural abundance and sensitivity of the proton nucleus.[3] It provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.

-

¹³C NMR: While ¹³C has a low natural abundance (~1.1%) and lower sensitivity, proton-decoupled ¹³C NMR spectra are crucial as they typically show one signal for each unique carbon atom.[3][4] This allows for a direct count of the carbon environments in the molecule.

-

Solvent Selection: The choice of solvent is critical. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the polar carboxylic acid and its wide chemical shift window. The acidic proton of the carboxylic acid is often observable in DMSO-d₆.

-

Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0 ppm.[1] It is chemically inert and gives a single, sharp signal that does not typically overlap with signals from organic analytes.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of TMS as an internal standard.

-

Instrument Setup: The data presented here was acquired on a 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of aromatic and carboxylic acid protons (typically 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans is necessary due to the lower sensitivity of the ¹³C nucleus.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits signals in the aromatic and carboxylic acid regions.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~13.1 | Singlet, broad | 1H | COOH |

| 2 | ~8.6 | Singlet | 1H | H-1 |

| 3 | ~8.2 | Doublet | 1H | H-5 |

| 4 | ~8.1 | Doublet | 1H | H-4 |

| 5 | ~8.0 | Doublet | 1H | H-8 |

| 6 | ~7.9 | Doublet of doublets | 1H | H-3 |

| 7 | ~7.6 | Doublet of doublets | 1H | H-7 |

-

Carboxylic Acid Proton (1H, ~13.1 ppm): The downfield singlet is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (6H, 7.6-8.6 ppm): The signals in this region correspond to the six protons on the naphthalene ring system. The specific chemical shifts and coupling patterns are dictated by the electronic effects of the electron-withdrawing chloro and carboxyl groups. The singlet at ~8.6 ppm is assigned to H-1, which is deshielded by the adjacent carboxyl group and has no vicinal proton neighbors. The remaining signals exhibit doublet and doublet of doublets patterns consistent with their positions on the substituted naphthalene core.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~167 | C=O (Carboxylic Acid) |

| 2 | ~136 | C-6 |

| 3 | ~135 | C-9 |

| 4 | ~132 | C-10 |

| 5 | ~131 | C-2 |

| 6 | ~130 | C-4 |

| 7 | ~129 | C-8 |

| 8 | ~128 | C-5 |

| 9 | ~127.5 | C-1 |

| 10 | ~127 | C-7 |

| 11 | ~125 | C-3 |

-

Carbonyl Carbon (1C, ~167 ppm): The signal in the far downfield region is characteristic of a carboxylic acid carbonyl carbon.

-

Aromatic Carbons (10C, 125-136 ppm): The remaining ten signals correspond to the carbons of the naphthalene ring. The carbon attached to the chlorine atom (C-6) is observed at ~136 ppm. The quaternary carbons (C-2, C-6, C-9, C-10) can often be distinguished by their lower intensity in a standard ¹³C NMR spectrum. The specific assignments are based on established substituent effects and can be definitively confirmed with 2D NMR techniques such as HSQC and HMBC.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[5] It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations.

Causality in Experimental Protocol Selection

-

Sampling Technique: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred.[6][7] ATR requires minimal to no sample preparation and provides high-quality, reproducible spectra.[5] An alternative is the potassium bromide (KBr) pellet method, where the sample is ground with KBr powder and pressed into a transparent disk.[6][7][8]

Experimental Protocol: FT-IR Analysis (ATR)

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.[5]

-

Data Acquisition: Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

IR Spectral Data and Interpretation

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1680 | C=O stretch | Carboxylic Acid (dimer) |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~900 | O-H bend (out-of-plane) | Carboxylic Acid (dimer) |

| ~850 | C-Cl stretch | Aryl Halide |

-

O-H Stretch (3100-2500 cm⁻¹): The very broad absorption in this region is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch (~1680 cm⁻¹): This strong, sharp absorption is due to the carbonyl stretch of the carboxylic acid. The position is indicative of a conjugated aromatic carboxylic acid that exists as a hydrogen-bonded dimer in the solid state.

-

Aromatic C=C Stretches (~1600, ~1470 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the naphthalene ring.

-

C-Cl Stretch (~850 cm⁻¹): The absorption in this region is consistent with the C-Cl stretching vibration of an aryl chloride.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural information.

Causality in Experimental Protocol Selection

-

Ionization Method: Electron Ionization (EI) is a common and robust ionization technique for relatively small, thermally stable organic molecules.[9][10] It is a "hard" ionization method, meaning it imparts significant energy to the molecule, leading to characteristic and reproducible fragmentation.[9] This fragmentation can act as a molecular "fingerprint."[11] The standard electron energy used is 70 eV.[9][11]

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is volatilized under high vacuum.

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy (70 eV) electrons.[12] This ejects an electron from the molecule, forming a positively charged radical cation (the molecular ion, M⁺•).

-

Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum (a plot of ion intensity vs. m/z) is generated.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will exhibit a molecular ion peak and several fragment ion peaks.

| m/z | Ion | Comments |

| 206/208 | [M]⁺• | Molecular Ion Peak . The presence of two peaks with an intensity ratio of approximately 3:1 is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes). This is definitive evidence for the presence of chlorine. |

| 189/191 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 161/163 | [M-COOH]⁺ | Loss of the entire carboxyl group as a radical. |

| 126 | [C₁₀H₆]⁺ | Loss of HCl from the [M-COOH]⁺ fragment, leading to a benzyne-type species. |

-

Molecular Ion Peak (m/z 206/208): The molecular weight of this compound (C₁₁H₇ClO₂) is 206.01 g/mol for the ³⁵Cl isotope and 208.01 g/mol for the ³⁷Cl isotope. The observation of this pair of peaks at m/z 206 and 208 in a ~3:1 ratio is the most critical piece of information from the mass spectrum, confirming both the molecular weight and the presence of a single chlorine atom.

-

Fragmentation Pattern: The fragmentation pattern is consistent with the structure of an aromatic carboxylic acid. The initial loss of •OH or •COOH is a common fragmentation pathway for such compounds.

Conclusion

The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a self-validating and unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework and connectivity, FT-IR identifies the key functional groups (carboxylic acid, aromatic ring, aryl chloride), and MS confirms the molecular weight and elemental composition (specifically, the presence of chlorine). The protocols and interpretations detailed in this guide serve as a robust framework for researchers and drug development professionals, ensuring the high level of scientific integrity required for the advancement of their work.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. azolifesciences.com [azolifesciences.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. edinst.com [edinst.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. fiveable.me [fiveable.me]

Navigating the Solubility Landscape of 6-Chloro-2-naphthoic Acid: A Technical Guide for Researchers

Foreword

In the realm of pharmaceutical research and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. 6-Chloro-2-naphthoic acid, a key intermediate in the synthesis of various therapeutics, presents a solubility profile that necessitates a detailed and nuanced understanding. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of this compound in organic solvents. Moving beyond a simple compilation of data, we will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and offer insights gleaned from practical applications.

Physicochemical Portrait of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound is an aromatic carboxylic acid, a structural class that imparts a distinct set of physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 206.63 g/mol | --INVALID-LINK--[2] |

| Melting Point | 280-281 °C | The Journal of Organic Chemistry (1958)[3] |

| LogP | 3.19140 | --INVALID-LINK--[1] |

| Physical Form | Solid, powder | --INVALID-LINK--[2] |

The relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The LogP value of 3.19 indicates a significant lipophilic character, suggesting a preference for non-polar or moderately polar organic solvents over aqueous media.

Theoretical Framework: Predicting Solubility

While empirical determination is the gold standard, theoretical models provide a predictive framework to guide solvent selection. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes will have higher solubility in solvents with similar polarity.

Hansen Solubility Parameters (HSP)

A more sophisticated approach involves the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from temporary dipoles.

-

δp (Polar forces): Stemming from permanent dipoles.

-

δh (Hydrogen bonding): The energy of hydrogen bonds.

Each solvent and solute can be characterized by a set of these three parameters. A smaller "distance" between the HSP of a solute and a solvent in the three-dimensional Hansen space indicates a higher likelihood of dissolution.

Qualitative Solubility Profile of this compound

While quantitative data is sparse in publicly available literature, a qualitative understanding can be pieced together from various sources.

| Solvent Class | Solvent | Solubility | Rationale/Source |

| Alcohols | Ethanol | Soluble (especially when heated) | Used for recrystallization, indicating good solubility at elevated temperatures and lower solubility at room temperature.[3] |

| Methanol | Likely Soluble | Similar polarity to ethanol. | |

| Isopropanol | Likely Soluble | Similar polarity to ethanol. | |

| Amides | N,N-Dimethylformamide (DMF) | Soluble | Used as a solvent for reactions involving this compound.[4] |

| Esters | Ethyl Acetate | Insoluble | The Journal of Organic Chemistry (1958)[3] |

| Aromatic Hydrocarbons | Toluene | Insoluble | The Journal of Organic Chemistry (1958)[3] |

This qualitative overview suggests that polar, protic solvents like ethanol and highly polar, aprotic solvents like DMF are effective in dissolving this compound. The carboxylic acid moiety can engage in hydrogen bonding with alcohols, while the aromatic ring can interact favorably with the amide functionality of DMF.

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for determining the solubility of a compound is through empirical measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

The Equilibrium Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant remains constant.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent to be tested. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Sample Collection and Preparation: After the equilibration period, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved solid particles. This step is critical to prevent artificially high solubility values.

-

Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Throughput Screening (HTS) for Solubility

For rapid screening of multiple solvents, automated HTS methods can be employed. These methods often rely on turbidimetric or nephelometric detection of precipitation.

Caption: High-Throughput Solubility Screening Workflow.

Practical Considerations and Troubleshooting

-

Polymorphism: The solubility of a solid is dependent on its crystalline form. Ensure that the polymorphic form of the this compound being tested is known and consistent.

-

Purity: Impurities can significantly affect solubility. Use a well-characterized, high-purity sample for accurate measurements.

-

pH Effects for Ionizable Compounds: While this guide focuses on organic solvents, it's important to note that for protic solvents or in the presence of acidic or basic impurities, the ionization state of the carboxylic acid can influence its solubility.

-

Temperature Control: Solubility is highly temperature-dependent. Maintain precise temperature control throughout the experiment.

Conclusion

References

An In-depth Technical Guide to the Thermal Stability and Melting Point of 6-Chloro-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-naphthoic acid, a halogenated derivative of 2-naphthoic acid, is a pivotal intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its structural backbone is a recurring motif in a number of active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties, particularly its thermal stability and melting point, is paramount for its effective utilization in drug discovery, development, and manufacturing. This guide provides a comprehensive analysis of the thermal characteristics of this compound, offering insights into its behavior under thermal stress and outlining the standard methodologies for its characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₇ClO₂ | [1] |

| Molecular Weight | 206.63 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 285-286 °C | [2] |

| Boiling Point (Predicted) | 366.6 ± 17.0 °C | [2] |

| Density (Predicted) | 1.395 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.06 ± 0.30 | [2] |

| Storage | Sealed in a dry environment at room temperature. |

Melting Point Analysis: A Critical Quality Attribute

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For this compound, the sharp melting point range of 285-286 °C suggests a high degree of purity.[2] In the context of drug development, a well-defined and consistent melting point is a critical quality attribute (CQA) that is monitored throughout the manufacturing process to ensure batch-to-batch consistency.

Theoretical Underpinnings of Melting

The melting process involves the transition from a highly ordered crystalline lattice to a disordered liquid state. The energy required to overcome the intermolecular forces holding the molecules in the crystal lattice is the enthalpy of fusion. For this compound, these forces include van der Waals interactions between the naphthalene ring systems, dipole-dipole interactions due to the polar chlorine and carboxylic acid functional groups, and hydrogen bonding between the carboxylic acid moieties. The relatively high melting point of this compound can be attributed to the significant energy input needed to disrupt this network of intermolecular forces.

Experimental Determination of Melting Point: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for the precise determination of melting points and other thermal transitions.[3] It measures the difference in heat flow between a sample and a reference material as a function of temperature.

An idealized DSC thermogram for this compound would exhibit a sharp endothermic peak, with the onset of the peak corresponding to the beginning of melting and the peak maximum representing the temperature at which the melting rate is highest.

Thermal Stability and Decomposition Profile

The thermal stability of an active pharmaceutical ingredient or intermediate is a critical parameter that dictates its storage conditions, shelf-life, and processing parameters. Thermogravimetric Analysis (TGA) is the primary technique used to assess thermal stability by measuring the change in mass of a sample as a function of temperature.

Predicted Thermal Decomposition Pathway

Further heating of the resulting 2-chloronaphthalene would lead to the fragmentation of the aromatic ring system at higher temperatures. A secondary decomposition pathway could involve the formation of an anhydride intermediate, especially in the absence of water.[4]

An illustrative TGA curve for a substituted aromatic carboxylic acid, 3-bromo-5-chlorobenzoic acid, shows weight loss beginning around 196.6 °C, coinciding with its melting point.[5] This suggests that for some halogenated aromatic acids, decomposition can be initiated near the melting temperature.

Experimental Protocol for Thermogravimetric Analysis (TGA)

The following is a generalized protocol for conducting a TGA experiment on a solid organic compound like this compound.

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at an initial temperature of 25 °C for 5-10 minutes.

-

Heat the sample from 25 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to generate the TGA thermogram.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Identify the temperatures of the maximum rate of mass loss from the derivative of the TGA curve (DTG).

-

Quantify the residual mass at the end of the experiment.

-

Application in Drug Development: The Synthesis of Naproxen

This compound and its derivatives are valuable precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). A prominent example is the synthesis of Naproxen, a widely used pain reliever. Although various synthetic routes to Naproxen exist, some patented methods utilize precursors that are structurally related to this compound, highlighting the importance of this class of compounds in medicinal chemistry.[6][7]

The thermal stability of these intermediates is crucial for ensuring the efficiency and safety of the synthetic process, which often involves heating steps.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of thermal analysis for this compound.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

The thermal properties of this compound, characterized by a high melting point and a predicted decomposition pathway primarily involving decarboxylation, are critical considerations for its application in pharmaceutical synthesis and materials science. This guide has provided a detailed overview of its known thermal behavior, the experimental techniques for its characterization, and its relevance in drug development. A thorough understanding and careful control of the thermal parameters are essential for ensuring the quality, safety, and efficacy of the final products derived from this important chemical intermediate.

References

Unlocking the Therapeutic Promise of Chlorinated Naphthoic Acids: A Technical Guide for Drug Discovery

Abstract

Chlorinated naphthoic acids represent a versatile and highly valuable class of chemical scaffolds in the landscape of modern drug discovery and development. Their unique structural features, characterized by a rigid naphthalene core functionalized with both a chlorine atom and a carboxylic acid moiety, provide a dual-reactivity platform for the synthesis of a diverse array of biologically active molecules. This technical guide offers an in-depth exploration of the potential biological activities stemming from this chemical class, with a focus on their applications as precursors for anticancer, antimicrobial, and enzyme-inhibiting agents. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and present a forward-looking perspective on their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of chlorinated naphthoic acids in their research endeavors.

Introduction: The Strategic Importance of Chlorinated Naphthoic Acids

Chlorinated naphthoic acids, such as 4-chloro-1-naphthoic acid, are more than mere chemical intermediates; they are gateways to molecular complexity and therapeutic innovation.[1] The naphthalene scaffold is a recurring motif in numerous biologically active compounds, and the strategic incorporation of a chlorine atom can significantly influence key drug-like properties, including lipophilicity and metabolic stability.[1] The true power of this scaffold lies in its dual functionality:

-

The Carboxylic Acid Group: This moiety is readily amenable to a wide range of chemical transformations, most notably esterification and amidation.[1] These reactions are fundamental in the construction of larger, more complex molecules, including peptide mimetics and compounds designed to interact with specific biological receptors.[1]

-

The Chlorine Atom: The chloro-substituent provides a reactive handle for nucleophilic substitution or participation in powerful cross-coupling reactions, such as Suzuki or Heck couplings.[1] This allows for the introduction of a vast diversity of functional groups onto the aromatic system, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties to enhance binding affinity or modulate metabolic pathways.[1]

This inherent versatility makes chlorinated naphthoic acids ideal starting materials for the combinatorial synthesis of compound libraries, facilitating high-throughput screening for a range of therapeutic activities, including enzyme inhibition and receptor modulation.[1]

Figure 1: Versatility of the chlorinated naphthoic acid scaffold.

Potential Biological Activities and Therapeutic Applications

While direct biological activity data for chlorinated naphthoic acids is emerging, their true potential is often realized in their derivatives, particularly naphthoquinones. The following sections explore key therapeutic areas where these scaffolds have shown significant promise.

Anticancer Activity: Induction of Apoptosis

A significant body of research points to the potent anticancer activity of chlorinated naphthoquinone derivatives. These compounds often exert their cytotoxic effects by inducing apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

Mechanism of Action: A primary mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of key signaling pathways that trigger apoptosis. For instance, certain synthetic naphthoquinones have been shown to induce ROS-mediated apoptosis through the activation of the JNK and p38 signaling pathways.[2] This cascade of events typically involves:

-

Mitochondrial Dysfunction: Loss of mitochondrial membrane potential.[2]

-

Caspase Activation: Increased activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[2]

-

DNA Fragmentation: Internucleosomal DNA fragmentation, a hallmark of apoptosis.[2]

Furthermore, some naphthoquinone derivatives have been found to down-regulate the expression of genes involved in cell cycle progression and survival, such as CCND1, CDK2, and EGFR, while up-regulating tumor suppressor genes like CDKN1A.[2]

Figure 2: Simplified signaling pathway for apoptosis induction.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a robust method for evaluating the cytotoxic effects of chlorinated naphthoic acid derivatives on cancer cell lines.

I. Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

II. Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Derivatives of naphthoic acid have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi.[3][4][5] The presence of a halogen, such as chlorine, can enhance this activity.[5]

Mechanism of Action: The antimicrobial mechanisms of naphthoquinone derivatives are often multifactorial and can include:

-

Membrane Disruption: Causing damage to the cell membrane, leading to leakage of cellular contents.[6][7]

-

Inhibition of Respiratory Chain: Interfering with the electron transport chain, thereby disrupting cellular respiration.[6][7]

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

I. Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Positive control (a known antimicrobial agent)

-

Negative control (broth and inoculum only)

-

Spectrophotometer or microplate reader

II. Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add an equal volume of the standardized inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Table 1: Representative Antimicrobial Activity of Naphthoquinone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30-125 | [4] |

| 2-chloro-5,8-dihydroxy-1,4-naphthoquinone | Candida krusei | 2 | [5] |

| 5,8-dihydroxy-1,4-naphthoquinone | Candida albicans | <0.6 | [6][7] |

Enzyme Inhibition

Naphthoic acid derivatives have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.[8][9][10][11][12][13]

Structure-Activity Relationships: Studies on 2-naphthoic acid derivatives have revealed key structural features that govern their inhibitory activity against NMDA receptors, which are implicated in various neurological conditions.[8] For instance, the addition of a hydroxyl group at the 3-position of 2-naphthoic acid increases inhibitory activity at specific NMDA receptor subtypes.[8] Further substitutions with halogens and phenyl groups can lead to potent, albeit non-selective, inhibitors.[8] This underscores the importance of systematic structural modifications of the naphthoic acid scaffold to achieve desired inhibitory profiles.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.

I. Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Buffer solution for the reaction

-

Test compound

-

Positive control (a known inhibitor of the enzyme)

-

Detection system (e.g., spectrophotometer, fluorometer) to measure product formation or substrate depletion

II. Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the buffer, enzyme, and varying concentrations of the test compound.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Kinetic Measurement: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

-

Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. Plot the velocities against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Toxicological Considerations

While chlorinated naphthoic acids and their derivatives show significant therapeutic promise, a thorough evaluation of their toxicological profile is paramount. Polychlorinated naphthalenes (PCNs), as a class, have been associated with a range of adverse health effects, including hepatotoxicity, neurotoxicity, and endocrine disruption.[14][15] The toxicity of PCNs is often related to the degree of chlorination, with higher chlorinated congeners generally exhibiting greater toxicity.[15] Therefore, it is crucial to assess the toxicological profile of any new chlorinated naphthoic acid derivative intended for therapeutic use.

Future Perspectives and Conclusion

Chlorinated naphthoic acids are a class of compounds with immense potential in drug discovery. Their synthetic tractability allows for the creation of large and diverse chemical libraries, which can be screened for a wide range of biological activities. The promising anticancer, antimicrobial, and enzyme-inhibiting properties of their derivatives, particularly naphthoquinones, highlight the therapeutic potential that can be unlocked from this scaffold.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the chlorinated naphthoic acid core to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which these compounds exert their biological effects.

-

Toxicological Profiling: Comprehensive safety assessments of lead compounds to ensure a favorable therapeutic index.

References

- 1. nbinno.com [nbinno.com]

- 2. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone [ouci.dntb.gov.ua]

- 8. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzyme Inhibitors as the Attractive Targets for the Treatment of Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug effects on drug targets: inhibition of enzymes by neuroleptics, antimycotics, antibiotics and other drugs on human pathogenic amoebas and their anti-proliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. farmacja.umed.pl [farmacja.umed.pl]

- 15. The toxicological profile of polychlorinated naphthalenes (PCNs) - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloro-2-naphthoic acid derivatives and analogues

An In-Depth Technical Guide to 6-Chloro-2-naphthoic Acid Derivatives and Analogues

Authored by a Senior Application Scientist

Foreword: The Architectural Versatility of a Halogenated Scaffold

In the landscape of medicinal chemistry and materials science, certain molecular scaffolds emerge as exceptionally versatile platforms for innovation. This compound is one such entity. Its rigid, bicyclic aromatic core, combined with the specific electronic influence of a chloro substituent at the 6-position and a reactive carboxylic acid at the 2-position, provides a unique foundation for designing molecules with tailored properties. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the synthesis, application, and structure-activity relationships (SAR) of its derivatives. We will explore not just how to make and test these compounds, but why specific structural modifications lead to potent biological activity or desirable material characteristics.

The Core Moiety: this compound

The strategic placement of the chlorine atom and the carboxylic acid group on the naphthalene ring system is fundamental to the utility of this scaffold. The electron-withdrawing nature of the chlorine atom at the 6-position influences the electron density of the entire ring system, impacting the reactivity of the carboxylic acid and modulating the lipophilicity of the molecule. This can enhance interactions with biological targets and improve pharmacokinetic properties.[1] The carboxylic acid serves as a primary handle for synthetic elaboration, allowing for the creation of diverse libraries of amides, esters, and other functionalized analogues.

| Property | Value | Source |

| CAS Number | 5042-97-7 | [2] |

| Molecular Formula | C₁₁H₇ClO₂ | [2][3] |

| Molecular Weight | 206.63 g/mol | [2][3] |

| Appearance | Light brown to off-white powder | |

| Storage | Room temperature, dry conditions | [2] |

| Primary Use | Intermediate in chemical synthesis | [2] |

Synthetic Strategies: From Scaffold to Functional Derivative

The true potential of this compound is unlocked through its chemical modification. The carboxylic acid group is the primary site of derivatization, most commonly through amide bond formation, which is a cornerstone of medicinal chemistry for its stability and ability to participate in hydrogen bonding.

General Synthesis of N-Aryl-6-chloro-2-naphthamides

The conversion of the carboxylic acid to an amide is a robust and well-established transformation. The rationale for a two-step approach via an acyl chloride is to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by an amine. This method is often preferred for its high yields and applicability to a wide range of, including electron-poor, anilines.

Caption: General workflow for the synthesis of N-Aryl-6-chloro-2-naphthamides.

Protocol 1: Synthesis of N-(3,5-bis(trifluoromethyl)phenyl)-6-chloro-2-naphthamide

This protocol provides a concrete example of the general workflow, chosen to mirror the synthesis of potent anticancer agents where electron-withdrawing groups on the N-phenyl ring were found to be beneficial.[4]

-

Acyl Chloride Formation:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the cessation of gas evolution.

-

Causality Note: Oxalyl chloride is chosen for its volatility and the gaseous nature of its byproducts (CO, CO₂, HCl), which simplifies purification. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 6-chloro-2-naphthoyl chloride, which is used immediately in the next step.

-

-

Amide Coupling:

-

Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol).

-

In a separate flask, dissolve 3,5-bis(trifluoromethyl)aniline (1.1 eq) and triethylamine (Et₃N, 2.0 eq) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the aniline solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Causality Note: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing protonation of the aniline and driving the reaction to completion.

-

Quench the reaction with water and separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

-

Pharmacological Applications and Mechanistic Insights

Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas. The rigid naphthalene core serves to orient functional groups in a defined three-dimensional space, facilitating precise interactions with enzyme active sites or receptor binding pockets.

Anticancer Activity: Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cancer by promoting cell proliferation, survival, and angiogenesis. Its inhibition is a key strategy in anticancer drug development. Certain naphthofuran carboxamide analogues, structurally related to this compound derivatives, have been identified as potent inhibitors of NF-κB activity.[4]

One notable compound, 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic N-(3',5'-bis(trifluoromethyl)phenyl)amide, exhibited both outstanding cytotoxicity against various cancer cell lines (HCT-116, NCI-H23, PC-3) and potent NF-κB inhibitory activity.[4] The key structural features for this activity were found to be the chloro group on the naphthofuran ring and the two electron-withdrawing trifluoromethyl groups on the N-phenyl ring.[4]

Caption: Proposed mechanism of action for anticancer naphthoic acid derivatives.

Neuromodulation: Allosteric Inhibition of NMDA Receptors

Over-activation of the N-methyl-D-aspartate (NMDA) receptor is implicated in various neurological conditions. Allosteric modulators, which bind to a site distinct from the agonist binding site, offer a more subtle way to control receptor activity and may have fewer side effects than direct antagonists. A study of 18 different 2-naphthoic acid derivatives revealed clear structure-activity relationships for the allosteric inhibition of NMDA receptor subtypes.[5]

While the parent 2-naphthoic acid has low activity, key modifications dramatically increase potency:

-

3-Hydroxy Addition: Significantly boosts inhibitory activity, especially at GluN1/GluN2C and GluN1/GluN2D receptors.[5]

-

Halogen and Phenyl Substitutions: Further substitutions on the 2-hydroxy-3-naphthoic acid scaffold lead to potent inhibitors with IC₅₀ values in the low micromolar range.[5]

-

6-Phenyl Substitution: These analogues were notably less able to fully inhibit receptor responses, which could be advantageous in preventing excessive blockade of essential NMDA receptor signaling.[5]

| Compound | Substitution Pattern | Receptor Subtype | IC₅₀ (µM) |

| UBP618 | 1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid | All subtypes | ~ 2 |

| UBP628/UBP608 | (Elimination of 2-hydroxyl from UBP618 scaffold) | GluN1/GluN2A | Increased Selectivity |

Data synthesized from a study on 2-naphthoic acid derivatives, highlighting key SAR trends applicable to the broader class of compounds.[5]

Anti-Inflammatory Potential: P2Y₁₄ Receptor Antagonism

The P2Y₁₄ receptor is activated by UDP-glucose, a molecule released from damaged cells that promotes inflammation.[6][7] Consequently, antagonists of this receptor are promising therapeutic agents for inflammatory diseases like asthma and chronic pain.[6][7] A series of 4-phenyl-2-naphthoic acid derivatives have been developed as potent and selective P2Y₁₄R antagonists.[7]

One lead compound, MRS4833, demonstrated an 89-fold increase in affinity compared to its precursor, largely due to the introduction of an α-hydroxyl group.[7] This compound was effective in reducing airway eosinophilia in a mouse model of asthma and reversed chronic neuropathic pain, highlighting the therapeutic potential of this class of molecules.[6][7]

Standardized Biological Evaluation

To assess the therapeutic potential of newly synthesized derivatives, standardized in vitro assays are essential. The MTT assay is a colorimetric method widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.

Protocol 2: In Vitro Cytotoxicity Evaluation via MTT Assay

This protocol provides a self-validating system for screening compounds against cancer cell lines.

-

Cell Seeding:

-

Culture human cancer cells (e.g., A549, HCT-116) to ~80% confluency in appropriate media.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

-

Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations (e.g., 0.1 to 200 µM). The final DMSO concentration should be <0.5%.

-

Remove the old media from the wells and add 100 µL of the media containing the compound dilutions. Include wells for "untreated" (media only) and "vehicle control" (media with max DMSO concentration).

-

Incubate for an additional 24, 48, or 72 hours.

-

Causality Note: A dose-response and time-course experiment is crucial to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

-

-

MTT Addition and Measurement:

-

Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37 °C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Causality Note: The amount of formazan produced is directly proportional to the number of viable cells.

-

Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution on a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control.

-

Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

-

Conclusion

The this compound scaffold is a privileged structure in modern drug discovery and chemical research. Its synthetic tractability allows for the creation of diverse molecular architectures, while its inherent physicochemical properties provide a solid foundation for developing potent and selective agents. From modulating complex neurological pathways and inhibiting cancer-related signaling cascades to fighting inflammation, the derivatives and analogues of this compound continue to demonstrate significant therapeutic promise. The systematic approach to synthesis, biological evaluation, and SAR analysis outlined in this guide provides a robust framework for researchers to unlock the full potential of this versatile chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. cenmed.com [cenmed.com]

- 4. Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Guide to the Synthesis of 6-Chloro-2-naphthoic Acid from 2-Naphthol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, technically detailed guide for the multi-step synthesis of 6-Chloro-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 2-naphthol. This application note moves beyond a simple recitation of steps, offering in-depth explanations for methodological choices, mechanistic insights, and process validation checkpoints. The protocols described herein are designed to be self-validating, incorporating analytical monitoring and purification strategies to ensure the integrity of each intermediate and the final product. The synthesis follows a robust three-stage pathway: (1) regioselective chlorination of 2-naphthol to yield 6-chloro-2-naphthol, (2) amination via the Bucherer reaction to produce 6-chloro-2-aminonaphthalene, and (3) conversion to the target carboxylic acid through a Sandmeyer reaction followed by nitrile hydrolysis.

Introduction